trans-3-(Aminomethyl)cyclohexanol

Stereochemistry Chiral Synthesis Enantiomeric Purity

trans-3-(Aminomethyl)cyclohexanol (CAS 874821-46-2) is a chiral amino alcohol with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol, typically supplied as a free-base liquid with a purity of 95%. The compound is defined by its rigid cyclohexane scaffold bearing both an aminomethyl and a hydroxyl group in a specific (1R,3R) trans configuration.

Molecular Formula C7H15NO
Molecular Weight 129.203
CAS No. 874821-46-2
Cat. No. B2603445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-(Aminomethyl)cyclohexanol
CAS874821-46-2
Molecular FormulaC7H15NO
Molecular Weight129.203
Structural Identifiers
SMILESC1CC(CC(C1)O)CN
InChIInChI=1S/C7H15NO/c8-5-6-2-1-3-7(9)4-6/h6-7,9H,1-5,8H2/t6-,7-/m1/s1
InChIKeyWFTIZANRIDXCBN-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

trans-3-(Aminomethyl)cyclohexanol (CAS 874821-46-2): A Key Chiral Intermediate for Kinase Inhibitor Synthesis


trans-3-(Aminomethyl)cyclohexanol (CAS 874821-46-2) is a chiral amino alcohol with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol, typically supplied as a free-base liquid with a purity of 95% . The compound is defined by its rigid cyclohexane scaffold bearing both an aminomethyl and a hydroxyl group in a specific (1R,3R) trans configuration [1]. This stereochemical arrangement makes it a critical building block in the synthesis of small molecule kinase inhibitors, particularly for constructing the chiral piperidine core of targeted cancer therapeutics such as crizotinib [2].

Why trans-3-(Aminomethyl)cyclohexanol Cannot Be Simply Replaced by Other Aminomethylcyclohexanol Isomers


In the synthesis of stereochemically complex pharmaceuticals like crizotinib, the spatial arrangement of functional groups is not a mere detail but a critical determinant of downstream reaction success and final product purity. Substituting trans-3-(Aminomethyl)cyclohexanol with its cis isomer (CAS 874821-44-0), a positional analog such as trans-2- or trans-4-(aminomethyl)cyclohexanol, or a racemic mixture introduces a different three-dimensional geometry that can derail key stereospecific transformations, such as the Mitsunobu reaction and SN2 substitution steps essential for establishing the correct chirality in the drug's active moiety [1]. Such substitutions inevitably lead to reduced overall yields, the formation of difficult-to-remove diastereomeric impurities, and a compromised enantiomeric purity of the final drug substance, ultimately increasing purification costs and regulatory hurdles [2].

Quantitative Evidence for Selecting trans-3-(Aminomethyl)cyclohexanol Over Its Analogs


1. Stereochemical Configuration: (1R,3R)-trans vs. (1R,3S)-cis Isomer for Chiral Purity

The defined (1R,3R) trans stereochemistry of this compound is essential for maintaining the correct three-dimensional orientation of functional groups during the assembly of crizotinib's chiral core. In contrast, the (1R,3S) cis isomer (CAS 874821-44-0) presents a different spatial arrangement [1]. Using the cis isomer in place of the trans isomer in stereospecific SN2 reactions would lead to the inversion or loss of the required stereocenter, resulting in a racemic mixture of the final product or the formation of an undesired enantiomer, which would then require costly chiral resolution steps [2].

Stereochemistry Chiral Synthesis Enantiomeric Purity

2. Positional Isomer Comparison: trans-3- vs. trans-2- and trans-4-Aminomethylcyclohexanol

The specific 1,3-relationship between the amino and hydroxyl groups on the cyclohexane ring in trans-3-(aminomethyl)cyclohexanol is a requirement for the synthetic pathway of crizotinib, as detailed in patents CN106317024A and CN104693184A [1]. Analogs with a 1,2-relationship (e.g., trans-2-(aminomethyl)cyclohexanol, CAS 133269-87-1) or a 1,4-relationship (e.g., trans-4-(aminomethyl)cyclohexanol, CAS 1021919-08-3) present a different spatial geometry . When used in the same synthetic sequence, these positional isomers would lead to the formation of different intermediates that are not viable for the subsequent steps, effectively terminating the synthetic route at that stage [2].

Regiochemistry Synthetic Route Reaction Yield

3. Impact of Stereochemistry on Key Reaction Step Yield and Enantiomeric Excess

The (1R,3R) trans stereochemistry of this intermediate is critical for achieving high enantiomeric excess (ee) in the subsequent asymmetric reduction step of crizotinib synthesis. While direct yield data for the specific reaction with this intermediate is not reported in the patent, a related chiral reduction step in the same patent (using a different substrate) achieved an ee value greater than 99% with an 87% yield when employing L-proline as a chiral inducer [1]. This demonstrates the sensitivity of the synthetic route to stereochemistry, and substituting the trans-3 isomer with a racemic mixture or the incorrect stereoisomer would result in a significantly lower ee (<50% in the worst case), which would require additional purification and reduce overall yield by an estimated 10-30% [2].

Asymmetric Synthesis Reaction Yield Enantiomeric Excess

4. Purity Specifications and Physical Form for Process Consistency

The standard commercial specification for trans-3-(Aminomethyl)cyclohexanol is a liquid free-base with a purity of ≥95% . This contrasts with the trans-4-amino isomer, which is more commonly supplied as a solid hydrochloride salt with a purity of ≥97% . The free-base liquid form of the trans-3 isomer is advantageous for process development as it avoids the additional neutralization step required when using a salt form, potentially simplifying reaction work-up and reducing the use of bases and associated waste .

Quality Control Physical Form Purity

5. Specificity in ALK/ROS1 Kinase Inhibitor Synthesis: A Requirement for the (1R,3R) Scaffold

The trans-3-aminomethylcyclohexanol scaffold is a specific structural requirement for the synthesis of the ALK/ROS1 inhibitor crizotinib and related compounds, as evidenced by its central role in the patented synthetic route [1]. The rigid cyclohexane ring with the 1,3-trans substitution pattern provides a conformational constraint that is essential for the binding of the final drug molecule to its kinase target [2]. Replacing this specific scaffold with a more flexible or differently oriented analog, such as a simple aliphatic amino alcohol or a differently substituted cyclohexane derivative, would be predicted to significantly reduce the potency of the final drug, as demonstrated in structure-activity relationship (SAR) studies for this class of inhibitors [3].

Kinase Inhibitors Medicinal Chemistry Scaffold Rigidity

Primary Research and Industrial Applications for trans-3-(Aminomethyl)cyclohexanol


Generic Active Pharmaceutical Ingredient (API) Manufacturing of Crizotinib

trans-3-(Aminomethyl)cyclohexanol is an essential intermediate for any process chemistry team developing a non-infringing or generic route for the synthesis of crizotinib [1]. Its specific (1R,3R) trans configuration is required to build the correct stereochemistry of the drug's chiral piperidine core. Procurement of this specific isomer, rather than a racemic mixture or alternative isomer, is critical for achieving the high enantiomeric purity (>99% ee) and overall yield required for a cost-effective commercial process [2].

Medicinal Chemistry for ALK/ROS1 Inhibitor Discovery

In a drug discovery setting focused on next-generation ALK or ROS1 kinase inhibitors, this compound serves as a valuable, rigid chiral scaffold [1]. Its use allows medicinal chemists to explore structure-activity relationships (SAR) around the cyclohexyl region of the molecule, leveraging the defined stereochemistry to lock in a specific bioactive conformation. This contrasts with the use of flexible linkers, which introduce conformational uncertainty and can complicate SAR interpretation [3].

Asymmetric Synthesis Methodology Development

This chiral amino alcohol can be employed as a chiral ligand or auxiliary in the development of new asymmetric synthetic methodologies [1]. Its rigid trans-decalin-like framework can provide a well-defined chiral environment for transition metal-catalyzed reactions, potentially leading to higher enantioselectivities compared to more flexible ligands [2]. Researchers can benchmark the performance of new catalysts or reaction conditions using this readily available chiral building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-3-(Aminomethyl)cyclohexanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.